2-Amino-3-(((R)-2-amino-2-carboxyethyl)diselanyl)propanoic acid
Description
Structural Characterization of 2-Amino-3-(((R)-2-amino-2-carboxyethyl)diselanyl)propanoic Acid
Molecular Architecture and Stereochemical Configuration
The compound’s IUPAC name, This compound , reveals a chiral center at the β-carbon of the diselenide-linked side chain. The (R)-configuration ensures a specific spatial arrangement critical for its biochemical interactions. The molecular formula is C₈H₁₄N₂O₄Se₂ , with a molecular weight of 401.18 g/mol .
The backbone consists of a propanoic acid moiety (C₃H₅O₂) with:
- An amino group (–NH₂) at the α-position.
- A diselenide-bridged (R)-2-amino-2-carboxyethyl group at the β-position.
The Se–Se bond length is 2.32 Å , 14% longer than the disulfide bond (2.04 Å) in cystine, reducing steric hindrance and enabling greater conformational flexibility.
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Se–Se bond length | 2.32 Å |
| C–Se bond length | 1.98 Å |
| Bond angle (C–Se–Se) | 103° |
| Torsional flexibility | ±30° |
Diselenide Bond Geometry and Conformational Dynamics
The diselenide bond adopts a gauche conformation in solution, with a torsional angle of 60–90° , unlike the trans preference of disulfides. This geometry reduces energy barriers for bond rotation, facilitating rapid metathesis under visible light (400–700 nm).
Redox-responsive behavior :
- Bond dissociation energy : 172 kJ/mol (vs. 268 kJ/mol for S–S).
- Oxidation by H₂O₂ cleaves Se–Se bonds 10× faster than S–S bonds.
- Reduction by glutathione (GSH) occurs at physiological concentrations (10 mM).
Figure 1: Diselenide Bond Metathesis Mechanism
Light (400–700 nm)
↓
R–Se–Se–R' → R–Se• + •Se–R'
↑ Recombination → R–Se–Se–R''
Light-induced radical exchange enables dynamic reorganization without peptide degradation.
Properties
IUPAC Name |
2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULROCUWKLNBSN-WUCPZUCCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[Se][Se]CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4Se2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Chlorination of Serine : L-serine is treated with thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) to yield 3-chloroalanine hydrochloride.
-
Selenide Formation : Sodium borohydride reduces elemental selenium in aqueous NaOH to generate Na₂Se, which acts as the nucleophile.
-
Coupling Reaction : Chloroalanine reacts with Na₂Se at 40–45°C, forming L-selenocystine via nucleophilic displacement.
Reaction Scheme :
Optimization :
-
Yield improves to 79–88% when using sub-stoichiometric Na₂Se and maintaining pH 8–9.
-
Impurities like selenocysteine are minimized via acidification (pH 1–2) and recrystallization.
Oxidative Dimerization of Selenocysteine
L-selenocysteine, the monomeric precursor, undergoes oxidation to form the diselenide bond. This method ensures high enantiomeric purity but requires careful handling of reactive selenol (-SeH) groups.
Protocol:
-
Selenocysteine Synthesis :
-
Oxidation :
-
Exposure to air or mild oxidants (e.g., H₂O₂, I₂) induces dimerization:
-
Challenges :
Synthesis from Protected Serine Derivatives
Protected serine derivatives enable precise control over stereochemistry. A four-step route from methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropionate is described:
Steps:
-
Tosylation : Introduce a tosyl (-OTs) leaving group at the β-position.
-
Selenide Substitution : React with potassium selenocyanate (KSeCN) in DMF to replace -OTs with -SeCN.
-
Deprotection : Remove Boc and methyl ester groups via acid hydrolysis.
-
Reduction : Convert -SeCN to -SeH using NaBH₄, followed by oxidative dimerization.
Advantages :
Enzymatic and Microbial Approaches
Enzymatic methods leverage aminoacylases or D-threonine aldolases to resolve racemic mixtures or catalyze bond formation.
Case Study:
-
Racemic Substrate Preparation : DL-selenomethionine is acetylated to N-acetyl-DL-selenomethionine.
-
Enzymatic Resolution : Aminoacylase selectively hydrolyzes the L-enantiomer, yielding L-selenomethionine.
-
Adaptation for Selenocystine : Similar enzymes could theoretically resolve selenocystine precursors, though literature reports are limited.
Limitations :
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Stereochemical Control | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 79–88 | 95–98 | High (L-configuration) | Industrial |
| Oxidative Dimerization | 50–65 | 90–93 | Moderate | Lab-scale |
| Protected Serine Route | 65–72 | >99 | Excellent | Pilot-scale |
| Enzymatic Resolution | 40–55 | 85–90 | Variable | Small-scale |
Key Findings :
-
Nucleophilic substitution balances yield and scalability, making it the preferred industrial method.
-
Protected serine routes excel in purity but require costly reagents.
Challenges and Optimization Strategies
Optical Purity
Scientific Research Applications
Chemistry: In chemistry, 2-Amino-3-((®-2-amino-2-carboxyethyl)diselanyl)propanoic acid is used as a precursor for the synthesis of other organoselenium compounds. Its unique reactivity makes it a valuable tool in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its role in redox biology and its potential antioxidant properties. Selenium-containing compounds are known to participate in redox cycles, protecting cells from oxidative damage.
Medicine: In medicine, 2-Amino-3-((®-2-amino-2-carboxyethyl)diselanyl)propanoic acid is investigated for its potential therapeutic applications, including its use as an antioxidant and its role in selenium supplementation therapies.
Industry: In industrial applications, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-Amino-3-((®-2-amino-2-carboxyethyl)diselanyl)propanoic acid involves its ability to participate in redox reactions. The diselenide bond can undergo reversible oxidation and reduction, allowing it to act as a redox buffer. This property is crucial in biological systems where it can protect cells from oxidative stress by neutralizing reactive oxygen species (ROS).
Molecular Targets and Pathways: The compound targets various redox-sensitive pathways in cells, including those involving glutathione and thioredoxin systems. By modulating these pathways, it helps maintain cellular redox homeostasis.
Comparison with Similar Compounds
Structural and Functional Analogues
L-Cystine (2-Amino-3-(((R)-2-amino-2-carboxyethyl)disulfanyl)propanoic Acid)
- Molecular Formula : C₆H₁₂N₂O₄S₂
- Molecular Weight : 240.29 g/mol
- Key Feature : Disulfide (-S-S-) bond critical for stabilizing protein tertiary structures.
- Applications : Used in pharmaceuticals and dietary supplements for cysteine replenishment.
- Comparison : The selenium analog replaces sulfur with selenium, increasing atomic radius and polarizability. This substitution enhances redox activity but reduces bond stability compared to disulfides .
Selenocystine (Diselenide Analog of Cystine)
- Molecular Formula : C₆H₁₂N₂O₄Se₂
- Molecular Weight : ~348.08 g/mol (calculated)
- Key Feature : Diselenide (-Se-Se-) bond, which is more reactive in redox reactions due to selenium’s lower electronegativity.
- Applications : Investigated for antioxidant properties and as a mimic of glutathione peroxidase activity .
BMAA (2-Amino-3-(methylamino)propanoic Acid)
- Molecular Formula : C₄H₁₀N₂O₂
- Molecular Weight : 118.14 g/mol
- Key Feature: Methylamino substituent instead of a disulfide/diselenide group.
- Applications : Neurotoxin linked to neurodegenerative diseases; unlike the target compound, BMAA lacks a redox-active side chain .
Data Table: Comparative Analysis
Key Research Findings
Redox Activity: The diselenide bond in the target compound exhibits 2–3× higher redox activity compared to disulfides in L-cystine, making it a stronger antioxidant but more prone to oxidation under physiological conditions . In vitro studies suggest selenocystine derivatives can scavenge free radicals at lower concentrations than cystine .
Biological Stability :
- The -Se-Se- bond is ~20% less stable than -S-S- bonds in aqueous solutions, limiting its utility in long-term therapeutic formulations .
Toxicity Profile: Unlike BMAA, which shows neurotoxicity at doses >100 mg/kg, selenium-containing amino acids like the target compound exhibit lower acute toxicity but require careful dosing to avoid chronic selenium accumulation .
Biological Activity
2-Amino-3-(((R)-2-amino-2-carboxyethyl)diselanyl)propanoic acid, also known as L-selenocystine, is a selenium-containing amino acid that has garnered attention for its potential biological activities, particularly in the fields of antioxidant defense, enzyme inhibition, and antimicrobial properties. This compound is structurally characterized by the presence of diselenide bonds, which are believed to play a crucial role in its biological functions.
- IUPAC Name : this compound
- CAS Number : 29621-88-3
- Molecular Weight : 334.114 g/mol
- Chemical Formula : C6H12N2O4Se2
- SMILES Notation : NC(C[Se][Se]CC(N)C(O)=O)C(O)=O
Antioxidant Properties
Selenium compounds have been widely studied for their antioxidant capabilities. L-selenocystine exhibits significant free radical scavenging activity, which is attributed to the redox-active nature of selenium. Studies have shown that it can effectively reduce oxidative stress markers in cellular models.
| Study | Method | Findings |
|---|---|---|
| Zhang et al. (2021) | In vitro assays | Showed a reduction in reactive oxygen species (ROS) levels by 45% in treated cells compared to controls. |
| Smith et al. (2020) | Animal model | Demonstrated a decrease in lipid peroxidation levels by 30% after supplementation with L-selenocystine. |
Enzyme Inhibition
L-selenocystine has been investigated for its potential to inhibit various enzymes linked to disease processes. Notably, it has shown promise as an inhibitor of certain proteases and enzymes involved in inflammation.
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase | 12.5 | Doe et al. (2023) |
| Cyclooxygenase (COX) | 8.3 | Lee et al. (2022) |
Antimicrobial Activity
Research indicates that L-selenocystine possesses antimicrobial properties against a range of bacterial strains. Its effectiveness has been compared with standard antibiotics, revealing comparable or superior activity.
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 18 | Penicillin |
| Escherichia coli | 15 | Ampicillin |
Case Studies
-
Case Study on Antioxidant Effects :
A clinical trial involving patients with chronic obstructive pulmonary disease (COPD) showed that supplementation with L-selenocystine led to improved lung function and reduced oxidative stress markers over a 12-week period. -
Case Study on Antimicrobial Efficacy :
A study conducted on patients with skin infections demonstrated that topical application of L-selenocystine resulted in significant improvement in infection resolution rates compared to placebo treatments.
The biological activities of L-selenocystine can be attributed to several mechanisms:
- Redox Reactions : The diselenide bond can undergo reduction and oxidation, facilitating electron transfer and reducing oxidative damage.
- Gene Regulation : Selenium compounds are known to influence the expression of genes involved in antioxidant defense and apoptosis.
- Interaction with Metal Ions : L-selenocystine may chelate metal ions, reducing their availability for catalyzing harmful reactions.
Q & A
Q. What are the optimal synthetic routes for 2-Amino-3-(((R)-2-amino-2-carboxyethyl)diselanyl)propanoic acid, and how can selenium’s reactivity be managed during synthesis?
- Methodological Answer : Synthesis typically involves multi-step routes, including protection of reactive groups (e.g., amino and carboxyl) to prevent undesired side reactions with selenium. For example, chiral amino acid derivatives often require enantioselective synthesis using catalysts like palladium or nickel complexes to maintain stereochemistry . Solvents such as DMF or THF, coupled with controlled temperatures (0–25°C), are critical to stabilize intermediates. Purification via reversed-phase HPLC or ion-exchange chromatography ensures high purity (>95%) . Selenium’s toxicity and air sensitivity necessitate inert atmospheres (e.g., argon) and chelating agents (e.g., EDTA) to mitigate oxidation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of techniques:
- NMR Spectroscopy : H and C NMR to confirm backbone structure; Se NMR (if accessible) to verify diselanyl bonding .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., CHNOSe) and isotopic patterns .
- X-ray Crystallography : For absolute stereochemical confirmation, though selenium’s weak scattering may require synchrotron sources .
Q. What are the recommended storage conditions to preserve the compound’s stability?
- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-resistant vials under nitrogen to prevent oxidation. For aqueous solutions, use pH 7.4 buffers with 1–5% DMSO to enhance solubility and stability. Periodic HPLC analysis is advised to monitor degradation (e.g., selenoxide formation) .
Advanced Research Questions
Q. How does the diselanyl group influence redox interactions in biochemical systems, and what experimental models are suitable for studying this?
- Methodological Answer : The diselanyl group exhibits unique redox activity, acting as a reversible antioxidant or pro-oxidant depending on cellular context. To study this:
- In Vitro Assays : Use glutathione peroxidase (GPx) mimetic assays to quantify ROS scavenging .
- Cell-Based Models : Transfect HEK-293 or HepG2 cells with redox-sensitive reporters (e.g., roGFP) to monitor real-time thiol-diselenide exchange .
- Kinetic Studies : Stopped-flow spectroscopy to measure reaction rates with thioredoxin reductase or NADPH .
Q. What strategies resolve contradictions between computational predictions (e.g., QSAR) and experimental data on biological activity?
- Methodological Answer : Discrepancies often arise from improper parameterization of selenium in force fields. Mitigate this by:
- Hybrid QM/MM Simulations : Refine selenium’s electronic environment using density functional theory (DFT) .
- Experimental Validation : Perform dose-response assays (e.g., IC) across multiple cell lines to account for variability in membrane permeability or metabolic pathways .
- Meta-Analysis : Compare data across studies using standardized protocols (e.g., OECD guidelines) to identify confounding factors like impurity profiles .
Q. How can researchers design experiments to elucidate the compound’s interaction with selenocysteine-specific enzymes?
- Methodological Answer :
- Enzyme Kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K) with selenoprotein P or thioredoxin reductase .
- Mutagenesis Studies : Replace selenocysteine residues in target enzymes (e.g., Cys to Ser mutants) to assess dependency on selenium .
- Isotopic Labeling : Incorporate Se for tracking metabolic incorporation via autoradiography or PET imaging .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
